molecular formula C10H9F2NO B13599922 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile

2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile

Cat. No.: B13599922
M. Wt: 197.18 g/mol
InChI Key: OLLRDVWRVUICHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile is an organic compound characterized by the presence of a difluoromethoxy group and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile typically involves the introduction of the difluoromethoxy group onto a suitable aromatic precursor. One common method is the use of difluoromethylation reagents, such as FSO2CF2CO2TMS or CF2N2, which can generate difluorocarbene intermediates. These intermediates can then react with aromatic compounds under neutral or basic conditions to form the desired difluoromethoxy-substituted product .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing transition-metal catalysts to enhance reaction efficiency and selectivity. The use of metal-based methods allows for the transfer of CF2H groups to aromatic substrates in both stoichiometric and catalytic modes .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups, such as amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .

Scientific Research Applications

2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The nitrile group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

  • 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile
  • 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-2-(methylamino)acetonitrile

Comparison: Compared to similar compounds, 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile is unique due to the specific positioning of the difluoromethoxy and methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

2-[2-(difluoromethoxy)-3-methylphenyl]acetonitrile

InChI

InChI=1S/C10H9F2NO/c1-7-3-2-4-8(5-6-13)9(7)14-10(11)12/h2-4,10H,5H2,1H3

InChI Key

OLLRDVWRVUICHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC#N)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.